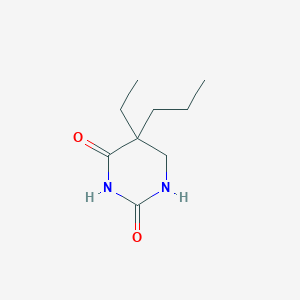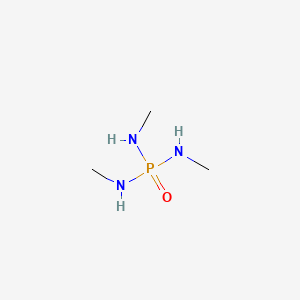
Trimethylphosphoramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylphosphoramide is an organophosphorus compound with the chemical formula (CH₃)₃P(O)NH₂. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use as a ligand in coordination chemistry and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylphosphoramide can be synthesized through the reaction of trimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically occurs under controlled conditions to prevent over-oxidation.
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of trimethylphosphine using oxygen or other oxidizing agents. The process is carried out in a controlled environment to ensure the purity and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphoramides depending on the reagents used.
Scientific Research Applications
Trimethylphosphoramide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of trimethylphosphoramide involves its ability to act as a ligand and form complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Trimethylphosphine: Similar in structure but lacks the oxygen and amino groups.
Trimethylphosphine oxide: An oxidized form of trimethylphosphine.
Hexamethylphosphoramide: A related compound with six methyl groups attached to the phosphorus atom.
Uniqueness: Trimethylphosphoramide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
6326-72-3 |
|---|---|
Molecular Formula |
C3H12N3OP |
Molecular Weight |
137.12 g/mol |
IUPAC Name |
N-[bis(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C3H12N3OP/c1-4-8(7,5-2)6-3/h1-3H3,(H3,4,5,6,7) |
InChI Key |
WFIPYARNKIWELZ-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


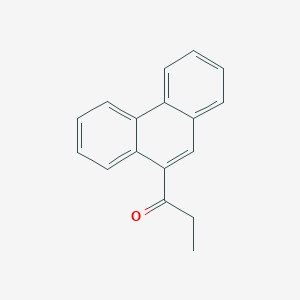
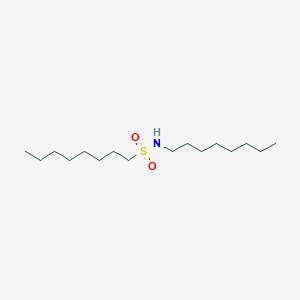

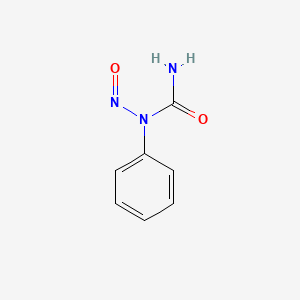


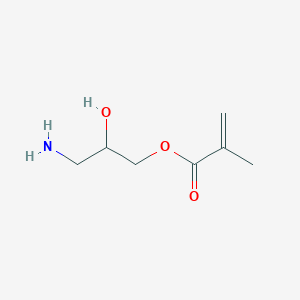
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
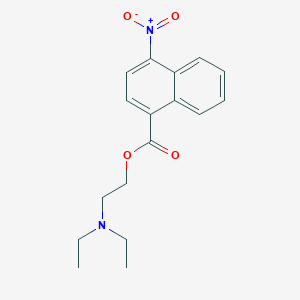
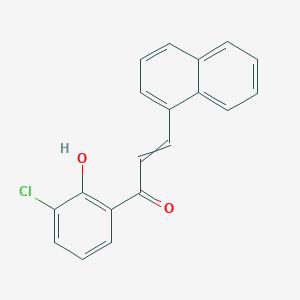


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
